N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a 14.6-fold leftward shift of the agonist concentration-response curve .
Biochemical Pathways
The activation of the M4 receptor by ML293 affects the neurotransmitter acetylcholine’s regulation of a diverse set of physiological actions
Pharmacokinetics
ML293 has shown excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM . This indicates that ML293 has good bioavailability and can effectively cross the blood-brain barrier.
Result of Action
The activation of the M4 receptor by ML293 could potentially lead to various cellular effects, depending on the specific physiological context. Given the role of the M4 receptor in neurotransmission, one possible effect could be the modulation of neuronal activity .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZPRXHNWZVPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.